

# The Spectrum of Activity of Polymyxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Polymyxin B2 |           |
| Cat. No.:            | B1678987     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Polymyxin B is a cationic polypeptide antibiotic that has re-emerged as a critical last-resort therapeutic agent in the face of rising multidrug-resistant (MDR) Gram-negative bacterial infections. Its unique mechanism of action, targeting the outer membrane of Gram-negative bacteria, provides a vital tool against pathogens resistant to other antibiotic classes. This technical guide provides an in-depth overview of the spectrum of activity of Polymyxin B, detailing its efficacy against various bacterial species, its mechanism of action, and the standardized methods for its evaluation.

### **Spectrum of Activity**

Polymyxin B exhibits potent bactericidal activity primarily against a narrow spectrum of Gramnegative bacteria.[1] Its efficacy is largely concentrated on clinically significant pathogens that are often responsible for nosocomial infections.

### **Susceptible Organisms**

Polymyxin B is highly active against a range of aerobic Gram-negative bacilli, including:

Acinetobacter baumannii: Polymyxin B demonstrates significant potency against A.
 baumannii, including carbapenem-resistant (CRAB) strains.[1] Studies have reported high susceptibility rates, with MIC90 values often at or below 2 μg/mL.[2][3]



- Pseudomonas aeruginosa: This opportunistic pathogen is generally susceptible to Polymyxin
   B, with MIC90 values typically around 2 μg/mL.[2][3][4]
- Klebsiella pneumoniae: Polymyxin B is active against K. pneumoniae, including carbapenem-resistant Enterobacteriaceae (CRE) strains.[1][5] However, resistance has been increasingly reported.
- Escherichia coli: Many strains of E. coli are susceptible to Polymyxin B.
- · Enterobacter spp.
- Citrobacter spp.
- · Salmonella spp.
- Shigella spp.

#### **Intrinsically Resistant Organisms**

A number of Gram-negative bacteria exhibit intrinsic resistance to Polymyxin B. This resistance is often due to the composition of their outer membrane, which prevents effective binding of the antibiotic. These include:

- Proteus spp.
- Providencia spp.
- Morganella morganii
- Serratia marcescens
- Burkholderia cepacia[2][3]
- Stenotrophomonas maltophilia (variable susceptibility)[4]

Gram-positive bacteria and anaerobic organisms are also intrinsically resistant to Polymyxin B due to the absence of an outer membrane with a lipopolysaccharide (LPS) target.



## **Quantitative Antimicrobial Activity**

The in vitro activity of Polymyxin B is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall efficacy of an antibiotic against a population of bacteria.

Table 1: Polymyxin B MIC50 and MIC90 Values for Key Gram-Negative Pathogens



| Bacterial<br>Species                                   | Number of<br>Isolates | Specimen<br>Source                   | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Reference |
|--------------------------------------------------------|-----------------------|--------------------------------------|------------------|------------------|-----------|
| Acinetobacter<br>baumannii                             | 265                   | Clinical<br>(Korea)                  | -                | 8                | [6]       |
| A. baumannii<br>(CRAB)                                 | 217                   | Clinical                             | 0.5              | 1                | [1]       |
| Acinetobacter sp.                                      | -                     | Bloodstream<br>Infections            | -                | 2                | [2][3]    |
| Pseudomona<br>s aeruginosa                             | 63                    | Clinical                             | -                | -                | [7]       |
| P. aeruginosa                                          | -                     | Bloodstream<br>Infections            | -                | 2                | [2][3]    |
| P. aeruginosa<br>(from Cystic<br>Fibrosis<br>patients) | 401                   | Clinical                             | -                | ≤2               | [4]       |
| Klebsiella pneumoniae (Carbapenem ase- producing)      | 12                    | Clinical                             | -                | -                | [8]       |
| Gram-<br>Negative<br>Bacteria                          | 1939                  | Bloodstream<br>Infections<br>(China) | -                | -                | [9]       |

Note: MIC values can vary depending on the geographical location, patient population, and specific strain characteristics.

#### **Mechanism of Action**

The primary target of Polymyxin B is the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. The bactericidal action involves a multi-step process:



- Electrostatic Interaction: The positively charged Dab (α,γ-diaminobutyric acid) residues of the Polymyxin B molecule interact with the negatively charged phosphate groups of lipid A in the LPS. This interaction displaces divalent cations (Ca²+ and Mg²+) that normally stabilize the outer membrane.
- Outer Membrane Permeabilization: The disruption of the LPS layer leads to increased permeability of the outer membrane.
- Inner Membrane Disruption: Following transit across the outer membrane, Polymyxin B interacts with the phospholipids of the inner cytoplasmic membrane, leading to its disruption.
- Cellular Leakage and Death: The loss of membrane integrity results in the leakage of intracellular contents and ultimately, bacterial cell death.



Click to download full resolution via product page

Mechanism of Polymyxin B action on Gram-negative bacteria.

#### **Mechanisms of Resistance**







Bacterial resistance to Polymyxin B primarily involves modifications of the LPS molecule, which reduce the net negative charge of the outer membrane and thereby decrease the electrostatic affinity for the positively charged antibiotic. The most common mechanisms include:

- Modification of Lipid A: Covalent modification of the phosphate groups of lipid A with positively charged molecules like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N).
- Complete Loss of LPS: In some cases, mutations in the LPS biosynthetic pathway can lead to the complete absence of LPS, rendering the bacterium highly resistant.
- Capsular Polysaccharide: The production of a thick polysaccharide capsule can act as a physical barrier, preventing Polymyxin B from reaching its target.
- Efflux Pumps: Overexpression of efflux pumps can actively transport Polymyxin B out of the bacterial cell.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. scispace.com [scispace.com]
- 2. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative study of in vitro activities of polymyxin B commercial products on Pseudomonas aeruginosa isolated from hospitalized patients [scielo.isciii.es]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Spectrum of Activity of Polymyxin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678987#spectrum-of-activity-for-polymyxin-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com